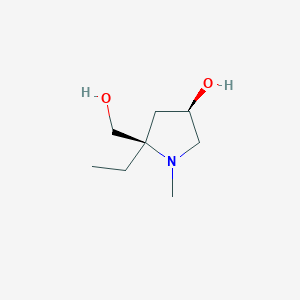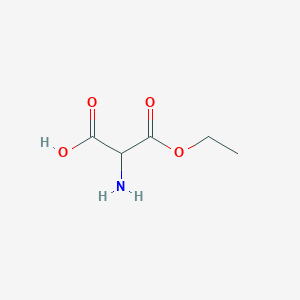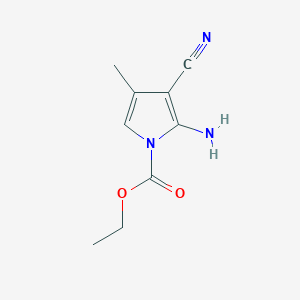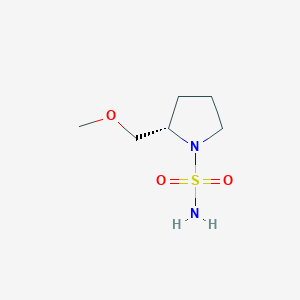
(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide is a chemical compound known for its versatility and high purity. It is a clear, colorless liquid with a molecular weight of 194.25 g/mol . This compound is used in various research and development applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with methoxymethyl chloride in the presence of a base, followed by sulfonation. The reaction conditions often include:
Temperature: Controlled to optimize yield and purity.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves:
Raw Material Handling: Ensuring the purity of starting materials.
Reaction Control: Automated systems to monitor and control reaction parameters.
Purification: Techniques such as distillation or crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the activity of specific enzymes.
Receptor Modulation: Altering the signaling pathways mediated by receptors.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)pyrrolidine-1-sulfonamide: Similar structure but different stereochemistry.
Pyrrolidine-1-sulfonamide: Lacks the methoxymethyl group.
Uniqueness
(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its isomers. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C6H14N2O3S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(2S)-2-(methoxymethyl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-11-5-6-3-2-4-8(6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)/t6-/m0/s1 |
InChI Key |
OSRYTBIQLYFTNI-LURJTMIESA-N |
Isomeric SMILES |
COC[C@@H]1CCCN1S(=O)(=O)N |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


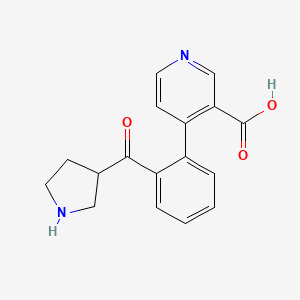
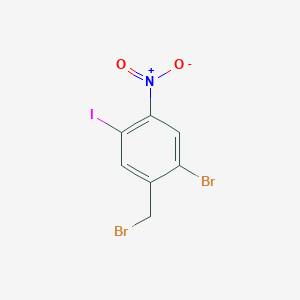
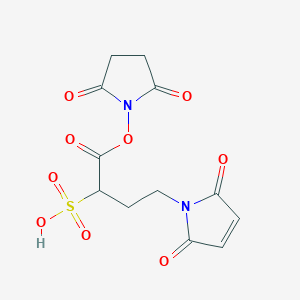
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)
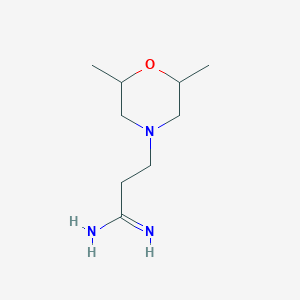


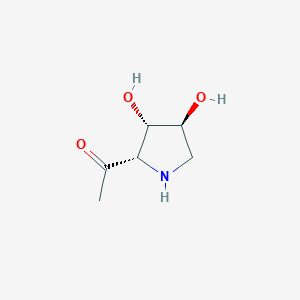
![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
